1-Cyclohexyl-3-(2-phenylethyl)urea
Description
Contextualization within Urea-Based Chemical Architectures
The story of 1-Cyclohexyl-3-(2-phenylethyl)urea is intrinsically linked to the broader narrative of urea (B33335) and its derivatives in science. The synthesis of urea by Friedrich Wöhler in 1828 is widely considered the dawn of organic chemistry, and since then, the urea scaffold has become a cornerstone in the design of biologically active molecules. nih.gov
Historical Perspectives on Urea Derivatives in Chemical Biology and Medicinal Chemistry
The journey of urea derivatives in the realm of medicine is a long and impactful one. Early in the 20th century, the development of suramin, a complex urea derivative, marked a significant milestone as the first clinically approved urea-based drug for treating trypanosomiasis (sleeping sickness). nih.govfrontiersin.org This early success highlighted the potential of the urea moiety to interact with biological targets and modulate their function. nih.gov Over the decades, this potential was further realized with the discovery of other urea-containing drugs, such as the antidiabetic agent glibenclamide. nih.gov The versatility of the urea functional group, capable of forming stable hydrogen bonds with proteins and receptors, cemented its role as a privileged scaffold in medicinal chemistry. nih.govfrontiersin.org
Contemporary Relevance of Urea Scaffolds in Molecular Design and Biological Applications
In the modern era of drug discovery, the urea scaffold continues to be a focal point for researchers. researchgate.netacs.org Its inherent ability to engage in key drug-target interactions and to fine-tune critical drug-like properties makes it a valuable tool for medicinal chemists. researchgate.netuts.edu.aunih.gov Urea derivatives are integral to a wide array of therapeutic agents, including anticancer, antibacterial, anticonvulsant, and anti-HIV drugs. nih.gov The surge of interest in urea-containing compounds is underscored by the clinical success of drugs like sorafenib (B1663141) and lenvatinib, both of which are used in cancer therapy and feature a diaryl urea moiety. researchgate.netresearchgate.net The urea group's capacity to form hydrogen bonds with target proteins, enzymes, and receptors is a key factor in their therapeutic efficacy. researchgate.net Furthermore, the structural and synthetic versatility of the urea scaffold allows for extensive modifications, enabling the exploration of vast chemical spaces and the development of novel therapeutic agents. frontiersin.org
Rationale for Investigating this compound
The specific compound, this compound, presents a compelling case for focused investigation due to a combination of its structural features and the existing knowledge gaps surrounding it.
Unaddressed Research Gaps Pertaining to this Specific Compound
While the broader class of urea derivatives has been extensively studied, specific analogs like this compound often remain in relative obscurity until a particular biological activity is uncovered. A comprehensive search of the scientific literature reveals a scarcity of dedicated research on this particular molecule. While its chemical properties are documented, its biological activities and potential therapeutic applications are largely unexplored. ebi.ac.uk This lack of specific data presents a clear research gap, offering an opportunity to uncover novel biological functions and potential therapeutic leads. The synthesis and evaluation of analogs of this compound could lead to the discovery of new bioactive compounds. nih.govrsc.orgmdpi.com
Broader Implications for Understanding Structure-Activity Relationships within Urea Analogs
The investigation of this compound holds significance beyond the compound itself. It serves as a valuable probe for understanding the structure-activity relationships (SAR) within the broader family of urea analogs. uts.edu.auexlibrisgroup.comitmedicalteam.pl By systematically modifying the cyclohexyl and phenylethyl moieties of this compound, researchers can gain crucial insights into how subtle structural changes influence biological activity. nih.gov For instance, studies on related urea derivatives have shown that the nature of the substituents on either side of the urea core can dramatically affect potency and selectivity for a given biological target. nih.govmetabolomics.se
For example, research on soluble epoxide hydrolase (sEH) inhibitors has demonstrated that while a central urea function is often superior to corresponding amides, the specific nature of the alkyl or aryl groups attached is critical for inhibitory potency. metabolomics.se Similarly, studies on other urea-based inhibitors have highlighted the importance of the lipophilic and hydrogen-bonding interactions of the substituents with the target protein. Therefore, a detailed study of this compound and its analogs can contribute significantly to the rational design of new and more effective urea-based therapeutic agents for a variety of diseases. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAMPQZPTKVFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Cyclohexyl 3 2 Phenylethyl Urea
Established Synthetic Pathways for 1-Cyclohexyl-3-(2-phenylethyl)urea and Related Urea (B33335) Derivatives
The traditional and most widely employed methods for the synthesis of unsymmetrical ureas like this compound typically involve the reaction of an amine with an isocyanate or the use of a phosgene (B1210022) equivalent. These methods, while effective, often necessitate careful handling of hazardous reagents.
Multi-Step Reaction Sequences and Intermediate Characterization
A common and reliable method for synthesizing this compound involves a two-step process. The first step is the generation of an isocyanate intermediate, which is then reacted with the appropriate amine in the second step.
One plausible pathway begins with the conversion of 2-phenylethylamine to its corresponding isocyanate. This can be achieved through phosgenation, using phosgene (COCl2) or a safer equivalent like triphosgene. The resulting 2-phenylethyl isocyanate is a key intermediate. This intermediate is highly reactive and is typically used in the subsequent step without extensive purification.
The second step involves the nucleophilic addition of cyclohexylamine (B46788) to the 2-phenylethyl isocyanate. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to yield the final product, this compound.
Reaction Scheme:
Step 1: Formation of 2-phenylethyl isocyanate C₆H₅CH₂CH₂NH₂ + COCl₂ → C₆H₅CH₂CH₂NCO + 2HCl (2-Phenylethylamine) + (Phosgene) → (2-Phenylethyl isocyanate) + (Hydrochloric acid)
Step 2: Formation of this compound C₆H₅CH₂CH₂NCO + C₆H₁₁NH₂ → C₆H₁₁NHC(O)NHCH₂CH₂C₆H₅ (2-Phenylethyl isocyanate) + (Cyclohexylamine) → (this compound)
An alternative established route utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene substitute. researchgate.net In this method, one of the amine starting materials, for instance, cyclohexylamine, is first reacted with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is then reacted with the second amine, 2-phenylethylamine, to furnish the desired urea. The driving force for this reaction is the formation of the stable imidazole (B134444) byproduct. researchgate.net This approach avoids the direct handling of highly toxic phosgene.
The characterization of intermediates, such as the isocyanate or the carbamoyl-imidazole, is crucial for monitoring the reaction progress and ensuring the purity of the final product. Techniques like Fourier-transform infrared (FTIR) spectroscopy are invaluable for detecting the characteristic strong absorption band of the isocyanate group (around 2250-2275 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are then used to confirm the structure of the final purified urea. For instance, in the ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the protons of the cyclohexyl and phenylethyl groups, as well as signals for the NH protons of the urea linkage.
Optimization of Reaction Conditions and Yields for Target Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters. These include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
For the isocyanate-based synthesis, the reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, tetrahydrofuran (B95107) (THF), or toluene, to prevent unwanted side reactions of the isocyanate with the solvent. The reaction temperature is often kept low initially during the addition of the amine to control the exothermic nature of the reaction and then may be raised to room temperature or slightly above to ensure complete conversion. For instance, in the synthesis of structurally related ureas, reactions are often run at room temperature for several hours. researchgate.net
The stoichiometry of the reactants is another critical factor. Using a slight excess of the amine component can help to drive the reaction to completion. However, a large excess can complicate the purification process.
In syntheses utilizing CDI, the order of addition of the amines can influence the final yield. The reaction conditions, such as temperature and reaction time, for the formation of the carbamoyl-imidazole intermediate and the subsequent reaction with the second amine, need to be carefully controlled to maximize the yield of the desired unsymmetrical urea and minimize the formation of symmetrical urea byproducts.
The table below summarizes typical reaction conditions that can be adapted and optimized for the synthesis of this compound based on general procedures for similar compounds.
| Parameter | Isocyanate Method | CDI Method |
| Carbonyl Source | Phosgene or equivalent | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | Dichloromethane, THF, Toluene | THF, Chloroform, DMF |
| Temperature | 0°C to room temperature | Room temperature to 50°C researchgate.net |
| Reaction Time | 2-24 hours | 1-12 hours |
| Key Intermediate | 2-Phenylethyl isocyanate or Cyclohexyl isocyanate | N-Cyclohexyl- or N-(2-phenylethyl)carbamoyl-imidazole |
| Typical Yields | 60-95% | 70-98% researchgate.net |
Chemo-selectivity and Regio-selectivity Considerations in Urea Bond Formation
The synthesis of an unsymmetrical urea like this compound from two different amines and a carbonyl source requires careful consideration of chemo- and regio-selectivity.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of synthesizing this urea, if a starting material contained other nucleophilic groups (e.g., a hydroxyl group), the reaction conditions would need to be tuned to favor the reaction at the amine functionality. The high reactivity of isocyanates towards amines generally provides good chemoselectivity over less nucleophilic groups like alcohols.
Regioselectivity is the preference for bond formation at one position over another. When using a reagent like CDI, the sequential addition of the two different amines is a key strategy to control regioselectivity and maximize the yield of the unsymmetrical product. researchgate.net First, one amine is reacted with CDI to form the carbamoyl-imidazole intermediate. Then, the second amine is added. If both amines were present from the start, a statistical mixture of three products would be expected: two symmetrical ureas (1,3-dicyclohexylurea and 1,3-bis(2-phenylethyl)urea) and the desired unsymmetrical urea (this compound). The difference in nucleophilicity between cyclohexylamine (a primary aliphatic amine) and 2-phenylethylamine (also a primary aliphatic amine, but with a phenyl group) is not large, making the statistical formation of byproducts a significant challenge without a stepwise approach.
Development of Novel Synthetic Approaches to this compound
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry. This has led to the exploration of new pathways for urea synthesis that avoid hazardous reagents and minimize waste.
Exploration of Alternative Starting Materials and Reagents
A key focus in developing novel synthetic approaches is the replacement of toxic phosgene and isocyanates. One of the most promising alternatives is the use of carbon dioxide (CO₂) as a C1 building block. nih.gov CO₂ is an abundant, non-toxic, and renewable carbon source.
Several catalytic systems are being developed to facilitate the direct synthesis of ureas from amines and CO₂. These methods often require a catalyst to activate the relatively inert CO₂ molecule. For example, various metal-free and metal-catalyzed systems have been reported for the synthesis of ureas from amines and CO₂ under milder conditions than traditional industrial processes. ijcce.ac.ir The reaction typically proceeds through the formation of a carbamic acid intermediate, which is then dehydrated to form the urea.
Another approach involves the in-situ generation of isocyanates from less hazardous starting materials. For instance, the Hofmann rearrangement of primary amides, mediated by reagents like hypervalent iodine compounds, can produce isocyanates that are then trapped by an amine to form the urea. nih.gov This avoids the isolation and handling of the isocyanate.
The following table presents some alternative reagents being explored for urea synthesis.
| Reagent | Description |
| Carbon Dioxide (CO₂) with a catalyst | A green and abundant C1 source. Catalysts are needed to overcome the high activation energy. |
| Urea | Can be used as a carbonyl source in transamidation reactions with amines, often catalyzed by metal salts or bases. |
| Dialkyl Carbonates | Less hazardous than phosgene, they can react with amines to form carbamates, which can then be converted to ureas. |
| Hypervalent Iodine Reagents | Used to mediate the Hofmann rearrangement of amides to generate isocyanates in situ. nih.gov |
Implementation of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for compounds like this compound. The primary goals are to reduce waste, use less hazardous materials, improve energy efficiency, and utilize renewable feedstocks.
The use of CO₂ as a starting material, as mentioned previously, is a prime example of applying green chemistry principles. It utilizes a waste product as a chemical feedstock. Furthermore, the development of catalytic systems that operate under mild conditions (lower temperatures and pressures) contributes to energy efficiency.
Solvent selection is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Research is ongoing to replace these with greener alternatives such as water, supercritical fluids (like supercritical CO₂), or biodegradable solvents. For urea synthesis, performing the reaction in water, if feasible, would be a significant green advancement.
Atom economy is another key principle. Synthetic methods that incorporate all the atoms of the starting materials into the final product have a high atom economy and generate less waste. Catalytic reactions are often highly atom-economical. The direct synthesis from amines and CO₂ has the potential for high atom economy, with water being the only byproduct.
The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, also aligns with green chemistry principles by reducing solvent usage, energy consumption, and waste generation. mdpi.combiointerfaceresearch.com
Catalytic Strategies for Efficient Urea Bond Formation
The construction of the urea bond in this compound can be achieved through several catalytic methods that offer advantages in terms of efficiency, substrate scope, and milder reaction conditions compared to traditional methods involving hazardous reagents like phosgene.
One prominent catalytic approach is the palladium-catalyzed carbonylation of amines. In this method, cyclohexylamine and 2-phenylethylamine can be coupled in the presence of a palladium catalyst and a source of carbon monoxide. scispace.com The reaction typically proceeds under a carbon monoxide atmosphere and can be influenced by the choice of solvent and base. For instance, the use of polyethylene (B3416737) glycol as a solvent has been reported to facilitate the direct cross-coupling reaction of primary amines with carbon monoxide, catalyzed by a palladium complex in the presence of an iodine compound, an oxidant, and a base. scispace.com This method is advantageous due to the wide availability and low cost of the starting materials and the carbonyl source.
Another innovative and atom-economical catalytic strategy is the manganese-catalyzed dehydrogenative coupling of amines and methanol (B129727). acs.org A pincer complex of manganese can catalyze the reaction between an amine, such as cyclohexylamine, and methanol, which serves as a C1 source, to generate an isocyanate intermediate in situ. This intermediate can then react with a second amine, like 2-phenylethylamine, to form the desired unsymmetrical urea. A key benefit of this process is the liberation of hydrogen gas as the only byproduct, rendering it a highly sustainable method. acs.org For example, the dehydrogenative synthesis of dicyclohexylurea from cyclohexylamine and methanol has been demonstrated with high efficiency using a manganese pincer catalyst. acs.org
Furthermore, L-proline has been investigated as an organocatalyst for the synthesis of unsymmetrical N,N'-disubstituted ureas. researchgate.net This method offers a simple and environmentally friendly approach, proceeding under mild conditions with excellent yields for various urea derivatives. researchgate.net While not explicitly demonstrated for this compound, the broad applicability of this catalyst suggests its potential for this specific synthesis.
The following table summarizes some catalytic strategies applicable to the synthesis of N,N'-disubstituted ureas:
| Catalytic System | Reactants | Key Features |
| Palladium Catalyst/CO | Primary amines, Carbon Monoxide | High selectivity, mild conditions. scispace.com |
| Manganese Pincer Complex | Primary amines, Methanol | Atom-economical, H₂ as the only byproduct. acs.org |
| L-Proline | Primary amines, Isocyanate source | Green catalyst, mild conditions, excellent yields. researchgate.net |
Derivatization Strategies and Analogue Synthesis
The structural framework of this compound offers multiple sites for chemical modification to explore structure-activity relationships (SAR) and develop novel analogues with potentially enhanced biological properties.
Introduction of Substituents on the Cyclohexyl Moiety
The cyclohexyl ring of this compound provides a lipophilic anchor that can be modified to influence the compound's pharmacokinetic and pharmacodynamic properties. The introduction of substituents on the cyclohexyl ring can alter its size, shape, and polarity.
For instance, in the context of soluble epoxide hydrolase (sEH) inhibitors, the replacement of a 1-adamantyl group with cyclohexyl groups in urea-based inhibitors was explored. mdpi.com While in that specific study the cyclohexyl analogues did not show activity, it highlights a common strategy of modifying the lipophilic group. The synthesis of such analogues typically involves the reaction of a substituted cyclohexylamine with the appropriate isocyanate or carbamoyl (B1232498) chloride. The conformational preferences of substituents on the cyclohexane (B81311) ring (axial vs. equatorial) can also play a crucial role in biological activity, a principle well-established in medicinal chemistry. organic-chemistry.org
The synthesis of N-cyclohexylurea itself can be achieved by the reflux of urea and cyclohexylamine in water, a process that could potentially be adapted for substituted cyclohexylamines to generate a library of analogues. google.com
Modifications to the Phenylethyl Side Chain
The phenylethyl portion of the molecule presents another key area for derivatization, allowing for the introduction of a wide array of functional groups onto the phenyl ring. Research on other phenethylamine-based ureas has demonstrated that substitution on the aromatic ring can significantly impact biological activity. biointerfaceresearch.comresearchgate.netresearchgate.net
For example, studies on 1,3-bis(phenethyl)urea derivatives have shown that the introduction of methyl, methoxy (B1213986), or fluoro groups at various positions on the phenyl ring can lead to compounds with potent anticancer and antioxidant properties. biointerfaceresearch.comresearchgate.net The synthesis of these analogues typically starts with the corresponding substituted phenethylamines, which are then reacted with an isocyanate or a phosgene equivalent. biointerfaceresearch.comresearchgate.net The biological activity of these analogues can be highly dependent on the nature and position of the substituent. For instance, a study on unsymmetrical ureas derived from substituted phenethylamines revealed that a compound with a methoxy group on one phenyl ring and a methyl group on the other exhibited significant cytotoxicity against certain cancer cell lines. biointerfaceresearch.comresearchgate.net
The following table presents examples of modifications on the phenylethyl side chain of urea derivatives and their reported effects:
| Modification on Phenylethyl Ring | Resulting Compound Type | Reported Biological Effect | Reference |
| 4-Methyl | 1,3-bis(4-methylphenethyl)urea | Potent anticancer activity against HeLa cells | |
| 3,4-Dimethoxy and 4-Fluoro | 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea | Anticancer activity on A549 cells | |
| 3,4-Dimethoxy and 4-Methyl | 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea | Anticancer activity on A549 cells with lower toxicity than the fluoro-analogue |
Isosteric Replacements within the Urea Linkage
Isosteric replacement of the urea functional group is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility and metabolic stability, while retaining its biological activity. scispace.com The urea moiety can be replaced by various groups that can mimic its hydrogen bonding capabilities.
A classic isostere for urea is thiourea , where the carbonyl oxygen is replaced by a sulfur atom. This substitution alters the electronic properties and hydrogen bonding capacity of the linker. nih.gov
More complex isosteric replacements involve the use of heterocyclic rings that can present a similar spatial arrangement of hydrogen bond donors and acceptors. For example, in the development of formyl peptide receptor 2 (FPR2) agonists, several five-membered heterocyclic rings were identified as effective urea isosteres. These included N-linked benzimidazoles, C-linked benzimidazoles, and N-linked phenyloxadiazoles. The choice of the heterocyclic system and the position of the heteroatoms can have a profound impact on the biological activity of the resulting analogues.
Another example of a urea bioisostere is the squaramide group, a four-membered ring that can form strong hydrogen bonds. scispace.com The use of squaramides as urea replacements has been successful in the development of antagonists for the neuropeptide Y1 receptor and the C-X-C motif chemokine receptor 2 (CXCR2). scispace.com
Stereochemical Control in Analogue Synthesis
The introduction of chirality into the analogues of this compound can lead to stereoisomers with distinct biological activities. Stereochemical control can be achieved through various asymmetric synthesis strategies.
One approach is the use of chiral catalysts in the synthesis of the urea or its precursors. For example, chiral phosphoric acids have been used to catalyze the enantioselective condensation of glyoxals and ureas to produce chiral hydantoins, which are cyclic urea derivatives. nih.gov Similarly, chiral gold(I) complexes have been employed in the asymmetric azo hetero-Diels-Alder reaction between dienes and urea-based dienophiles to synthesize chiral hexahydropyridazines. nih.gov These catalytic systems could potentially be adapted for the enantioselective synthesis of analogues of this compound containing a chiral center.
Another strategy involves the use of chiral auxiliaries . youtube.com An achiral substrate can be reacted with a chiral auxiliary to create a chiral intermediate, which then undergoes a diastereoselective reaction to introduce the desired stereocenter. The auxiliary is subsequently removed to yield the chiral product. youtube.com This method could be applied to the synthesis of chiral phenylethylamine or cyclohexylamine precursors, which would then be used to construct the final chiral urea derivative.
Furthermore, chiral resolution of a racemic mixture of a key intermediate or the final product can be employed to separate the enantiomers. This is a common practice in the pharmaceutical industry to obtain enantiomerically pure compounds for biological evaluation.
Preclinical Pharmacological and Biochemical Characterization of 1 Cyclohexyl 3 2 Phenylethyl Urea
In Vitro Assessment of Biological Activities
Enzyme Inhibition and Activation Profiling
There is no publicly available information detailing the inhibitory or activating effects of 1-Cyclohexyl-3-(2-phenylethyl)urea against any specific enzyme.
Due to the absence of primary research on this compound, no data on the kinetic parameters of enzyme modulation, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), can be provided.
Information regarding the screening of this compound against panels of enzymes to determine its specificity and selectivity is not available in the scientific literature.
Receptor Binding and Ligand-Receptor Interaction Studies
No studies have been published that investigate the binding of this compound to any specific receptor.
As a result of the lack of receptor binding studies, no binding affinity constants (Ki or Kd) for this compound have been reported.
There is no information to determine whether this compound acts as an orthosteric or allosteric modulator at any receptor, as no receptor interaction studies have been documented.
Cellular Pathway Modulation in Defined Cell Lines
Extensive searches of publicly available scientific literature and databases did not yield any specific studies investigating the modulation of cellular pathways by this compound in defined cell lines.
Investigation of Signaling Cascades (e.g., phosphorylation events)
There is currently no available research data detailing the effects of this compound on specific signaling cascades or phosphorylation events within cells.
Impact on Gene Expression Profiles (Transcriptomics)
No transcriptomics studies have been published that analyze the impact of this compound on gene expression profiles in any cell line.
Influence on Protein Expression Levels (Proteomics)
There is no information available from proteomic analyses to indicate how this compound may influence protein expression levels.
Target Deconvolution and Identification
No studies on the deconvolution and identification of the molecular target(s) of this compound have been found in the public domain.
Affinity Chromatography Approaches
There are no published reports of affinity chromatography being used to isolate and identify the binding partners or molecular targets of this compound.
Chemical Proteomics Methodologies
No research has been found that employs chemical proteomics methodologies to elucidate the protein interaction profile or direct targets of this compound.
In Vivo Preclinical Studies (Mechanism-Focused in Animal Models)
In vivo studies in animal models are crucial for understanding the pharmacological effects of a new chemical entity in a living system. For this compound, as an sEH inhibitor, these studies focus on confirming its engagement with its target enzyme, soluble epoxide hydrolase, and evaluating the subsequent pharmacodynamic effects in disease-relevant models.
Investigation of Target Engagement in Animal Models
Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target in a living organism. sapient.bio For inhibitors of soluble epoxide hydrolase (sEH), this involves measuring the direct interaction with the enzyme or the downstream biochemical consequences of its inhibition.
A key method to confirm the target engagement of sEH inhibitors in vivo is through the measurement of specific biomarkers in biological fluids like plasma and urine. The primary function of sEH is to hydrolyze anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgnih.gov Inhibition of sEH leads to a measurable shift in the ratio of these lipids.
In animal models of hypertension, administration of sEH inhibitors has been shown to significantly increase the plasma ratio of EETs to DHETs, confirming the inhibition of the sEH enzyme. nih.gov For instance, in angiotensin II-induced hypertensive rats, treatment with an sEH inhibitor resulted in a significant increase in the ratio of sEH substrates (epoxides) to their products (diols) in the plasma. nih.gov Similarly, in studies with other urea-based sEH inhibitors, a significant decrease in urinary DHET excretion was observed, further indicating target engagement. ahajournals.org
| Animal Model | Biomarker Measured | Effect of sEH Inhibition | Reference |
| Angiotensin II Hypertensive Rats | Plasma Epoxide/Diol Ratio | Increased | nih.gov |
| Spontaneously Hypertensive Rats | Urinary DHET Levels | Decreased | ahajournals.org |
This table illustrates biomarker changes observed in animal models following the administration of sEH inhibitors, indicative of target engagement.
Positron Emission Tomography (PET) is a powerful imaging technique that can be used to visualize and quantify the occupancy of a specific target by a drug molecule in the living brain. nih.gov For sEH, specific PET radiotracers have been developed to enable in vivo imaging of the enzyme.
One such radiotracer is [¹⁸F]FNDP, which has been used to image sEH in the brains of mice and non-human primates (baboons). snmjournals.orgsnmjournals.org Studies have shown that [¹⁸F]FNDP specifically binds to sEH, and this binding can be blocked by the pre-administration of an sEH inhibitor. snmjournals.orgsnmjournals.orgnih.govproquest.comnih.gov The degree of blockade provides a quantitative measure of target occupancy. For example, in baboons, a high-dose of a selective sEH inhibitor, AR-9281, resulted in approximately 91.7% occupancy of the sEH enzyme in the brain, as measured by the displacement of [¹⁸F]FNDP. proquest.comnih.gov This demonstrates that PET imaging can be a valuable tool for determining the extent to which an sEH inhibitor like this compound engages its target in the central nervous system.
| Imaging Modality | Radiotracer | Animal Model | Finding | Reference |
| PET | [¹⁸F]FNDP | Mouse, Baboon | Specific binding to sEH, displaceable by sEH inhibitors, allowing for quantification of target occupancy. | snmjournals.orgsnmjournals.orgnih.govproquest.comnih.gov |
This table summarizes the use of PET imaging for in vivo target occupancy of sEH inhibitors.
Pharmacodynamic Evaluation in Disease-Relevant Animal Models
Pharmacodynamic studies assess the physiological and biochemical effects of a drug on the body. For sEH inhibitors, these studies are conducted in animal models of diseases where sEH is believed to play a pathological role, such as hypertension, inflammation, and neuropathic pain.
Inhibition of sEH has been shown to modulate various cellular and molecular pathways, particularly those involved in inflammation and cellular stress. In animal models of obesity and Alzheimer's disease, sEH inhibitors have been found to reduce neuroinflammation. pnas.orgdrugtargetreview.com This is achieved, in part, by decreasing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), C-C motif ligand 3 (CCL3), and tumor necrosis factor-α (TNF-α). nih.gov
Furthermore, sEH inhibition has been demonstrated to attenuate endoplasmic reticulum (ER) stress, a cellular stress response implicated in several diseases. nih.govdovepress.com In obese mice, an sEH inhibitor was shown to reduce the phosphorylation of IRE-1α and eIF2α, key markers of ER stress. pnas.org Additionally, sEH inhibitors can influence cellular processes like autophagy, the body's way of cleaning out damaged cells, and skew macrophage polarization towards an anti-inflammatory M2 phenotype. pnas.org
| Cellular/Molecular Response | Effect of sEH Inhibition | Animal Model | Reference |
| Pro-inflammatory Cytokine Expression | Decreased | SAMP8 and 5XFAD mice (Alzheimer's models) | nih.gov |
| Endoplasmic Reticulum Stress Markers | Decreased | Obese mice | pnas.orgdovepress.com |
| Autophagy | Upregulated | Obese mice | pnas.org |
| Macrophage Polarization | Skewed towards anti-inflammatory M2 phenotype | Obese mice | pnas.org |
This table outlines the cellular and molecular responses to sEH inhibition in various animal models.
The inhibition of sEH and the subsequent stabilization of EETs lead to direct and measurable physiological effects. One of the most well-documented effects is the lowering of blood pressure in hypertensive animal models. nih.govahajournals.orgnih.govresearchgate.net For example, in angiotensin II-induced hypertensive rats, administration of the sEH inhibitor AR9281 significantly decreased blood pressure. researchgate.net
Another critical physiological parameter modulated by sEH inhibition is pain perception. sEH inhibitors have demonstrated significant analgesic effects in various animal models of neuropathic and inflammatory pain. dovepress.comnih.govescholarship.orgnih.govresearchgate.net In a mouse model of diabetic neuropathy, an sEH inhibitor was shown to be effective in reducing pain-related behaviors. escholarship.org This analgesic effect is attributed to the stabilization of EETs, which have anti-inflammatory and pain-reducing properties. dovepress.com
| Physiological Parameter | Effect of sEH Inhibition | Animal Model | Reference |
| Blood Pressure | Decreased | Angiotensin II Hypertensive Rats, Spontaneously Hypertensive Rats | ahajournals.orgnih.govresearchgate.net |
| Neuropathic Pain | Decreased | Mouse model of diabetic neuropathy, Spared nerve injury rat model | escholarship.orgresearchgate.net |
| Inflammatory Pain | Decreased | Rat paw edema model | nih.govnih.gov |
This table highlights the modulation of key physiological parameters by sEH inhibitors in relevant animal models.
Preclinical Data for this compound Remains Undisclosed in Publicly Available Research
Despite a comprehensive search of scientific literature and databases, detailed preclinical pharmacological and biochemical characterization data for the chemical compound this compound is not publicly available.
Efforts to procure specific information regarding its in vitro metabolic stability, preclinical metabolites, absorption, distribution, excretion, and plasma protein binding have been unsuccessful. The scientific community has not, to date, published any research that would fulfill the detailed requirements of the requested article.
While general methodologies for assessing the preclinical profile of new chemical entities are well-established, their specific application and the resulting data for this compound have not been documented in accessible scientific papers or patents. Searches for this specific compound did not yield any studies detailing its journey through preclinical development, including critical data on how it is metabolized by liver enzymes, the nature of its metabolites, its behavior in animal models, or its binding affinity to plasma proteins.
Information on structurally similar compounds, such as other urea (B33335) derivatives, is available and provides a general understanding of how this class of compounds might be processed in biological systems. For instance, studies on compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-cyclohexyl-3-dodecyl-urea describe metabolic pathways involving oxidation by cytochrome P450 enzymes. However, direct extrapolation of this data to this compound would be scientifically unsound, as small structural changes can lead to significant differences in pharmacokinetic and metabolic profiles.
The absence of specific data prevents the creation of the requested detailed article. The professional and authoritative tone required for such a scientific piece necessitates factual, evidence-based information that is currently not in the public domain for this compound.
It is possible that this compound is a proprietary research chemical, a synthetic intermediate whose properties have not been characterized in detail, or that any existing preclinical data remains confidential within a private research and development setting. Until such data is published, a comprehensive and scientifically accurate article on the preclinical pharmacological and biochemical characterization of this compound cannot be generated.
Structure Activity Relationship Sar Studies for 1 Cyclohexyl 3 2 Phenylethyl Urea and Its Analogs
Elucidation of the Role of the Phenylethyl Side Chain
Heterocyclic Ring Replacements for the Phenyl Moiety
Structure-activity relationship (SAR) studies on analogs of 1-Cyclohexyl-3-(2-phenylethyl)urea, a known soluble epoxide hydrolase (sEH) inhibitor, have explored the impact of replacing the terminal phenyl group with various heterocyclic rings. This strategic modification aims to enhance potency, selectivity, and pharmacokinetic properties by introducing different electronic and steric features and potential hydrogen bonding interactions.
Research into dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has provided valuable insights. nih.govnih.govresearchgate.net In these studies, the phenyl moiety of related structures was systematically replaced with heterocyclic systems. For instance, the substitution of a phenyl ring with a benzothiazole (B30560) or quinolinyl moiety has been shown to be well-tolerated by the active sites of these enzymes. researchgate.nettandfonline.com These heterocyclic replacements can lead to compounds with potent, low nanomolar inhibitory activities. researchgate.net
Specifically, in the development of dual sEH/FAAH inhibitors, moving from a phenyl-based structure to one incorporating a 4-phenylthiazole (B157171) moiety resulted in excellent inhibition potencies for both enzymes. researchgate.net Similarly, the introduction of a benzimidazole (B57391) ring, as a replacement for a benzothiazole, was found to retain dual inhibitory activity. tandfonline.com For sEH specifically, substitutions on the heterocyclic ring, such as an N-butoxycarbonyl group on a benzimidazole, were found to be advantageous for inhibitory activity. tandfonline.com These findings suggest that the phenyl group is not strictly essential and that heterocyclic rings can serve as effective bioisosteres, offering avenues for optimizing ligand-target interactions.
The table below illustrates the effect of replacing the phenyl group with various heterocyclic rings on the inhibitory activity against human soluble epoxide hydrolase (hsEH).
| Compound/Analog Type | Heterocyclic Replacement | hsEH IC₅₀ (nM) | Key Finding |
| Phenyl-based Analog | None (Reference) | Varies | Baseline activity for comparison. |
| Benzothiazole Analog | Benzothiazole | 9.6 | Potent dual inhibition (also inhibits FAAH). nih.gov |
| Quinolinyl-based Analog | Quinoline | Low nanomolar range | Quinolinyl moiety is well-tolerated by the sEH active site. researchgate.net |
| Benzimidazole Analog | Benzimidazole | Potent (specific value varies with substitution) | N-Boc substitution on the benzimidazole enhances sEH activity. tandfonline.com |
Conformational Analysis and Flexibility of the Urea (B33335) Linkage
The urea linkage is a cornerstone of the pharmacophore for many sEH inhibitors, including this compound. Its conformational flexibility is a critical determinant of binding affinity and inhibitory potency. The urea group acts as a key hydrogen bonding motif, interacting with the catalytic triad (B1167595) residues within the sEH active site. tandfonline.com The ability of the urea's N-H and carbonyl groups to form specific hydrogen bonds dictates the precise orientation of the inhibitor within the binding pocket. nih.gov Molecular dynamics (MD) simulations and structural analyses have shown that the urea moiety can adopt different conformations, and its flexibility allows it to optimize its interactions with the target protein. nih.gov
Influence of Urea Torsion Angles on Binding
The binding of urea-based inhibitors to sEH is highly sensitive to the torsion angles (dihedral angles) of the urea linkage. These angles define the spatial relationship between the flanking cyclohexyl and phenylethyl groups. Molecular modeling studies indicate that specific torsional states are required for optimal interaction with the catalytic residues of the enzyme. tandfonline.com The planarity and rotational freedom around the C-N bonds of the urea are influenced by both intramolecular steric hindrance and intermolecular interactions within the enzyme's active site. An incorrect torsion angle can lead to a loss of key hydrogen bonds or introduce steric clashes, thereby reducing or abolishing inhibitory activity. Computational studies have shown that isomers of urea can adopt different structural orientations due to variations in their hydrogen bonding patterns, highlighting the importance of specific conformations. nih.gov
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uniroma1.it For sEH inhibitors like this compound and its analogs, QSAR models are developed to predict the inhibitory potency (e.g., IC₅₀ values) based on calculated molecular descriptors. nih.govnih.gov These models are invaluable tools in medicinal chemistry for understanding the structural requirements for high potency, guiding the design of new and more effective inhibitors, and screening virtual libraries of compounds before undertaking costly synthesis and biological testing. uniroma1.itresearchgate.net The process involves calculating a wide range of descriptors, selecting the most relevant ones, and building a predictive mathematical equation. nih.govresearchgate.net
Selection of Molecular Descriptors
The development of a robust QSAR model hinges on the careful selection of molecular descriptors that encode the structural features relevant to biological activity. For sEH inhibitors, a variety of descriptor types are employed:
Topological Descriptors : These describe the atomic connectivity and shape of the molecule. An example is the CATS2D descriptor, which encodes the topological distances between pharmacophoric features like hydrogen bond acceptors. nih.gov
Physicochemical Properties : Descriptors such as LogP (lipophilicity), molar refractivity (MR), and topological polar surface area (TPSA) are commonly used to model how the compound will interact with the biological environment. researchgate.nethufocw.org
Electronic Descriptors : These quantify the electronic properties of the molecule, such as the energy of the lowest unoccupied molecular orbital (E_LUMO) and electrophilicity index (ω), which can be crucial for reactivity and interaction with the enzyme. researchgate.net
3D Descriptors : In 3D-QSAR approaches like CoMFA, steric and electrostatic fields are used as descriptors to represent the three-dimensional shape and charge distribution of the molecule, providing a more detailed view of the structural requirements for binding. hufocw.orgnih.gov
Hydrophobic Descriptors : Given the nature of the sEH binding pocket, quantum mechanically derived hydrophobic descriptors have been shown to be particularly effective in developing predictive QSAR models for novel inhibitors. nih.govacs.org
The table below summarizes some of the descriptor types used in QSAR studies of sEH inhibitors.
| Descriptor Class | Example Descriptor | Information Encoded | Relevance to sEH Inhibition |
| 2D Pharmacophore | CATS2D_07_AA | Presence of two hydrogen bond acceptors at a topological distance of 7 bonds. nih.gov | Can negatively correlate with activity, suggesting steric or electronic constraints. nih.gov |
| Physicochemical | LogP | Hydrophobicity/Lipophilicity. hufocw.org | Important for entering the hydrophobic binding pocket of sEH. nih.gov |
| Electronic | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. researchgate.net | Relates to the molecule's ability to accept electrons in interactions. researchgate.net |
| 3D Field-Based | Steric/Electrostatic Fields | 3D shape and partial charge distribution. hufocw.org | Defines the complementary shape and electronic matching needed to fit into the active site. nih.gov |
Statistical Validation of QSAR Models
The reliability and predictive power of a QSAR model must be rigorously assessed through statistical validation. researchgate.net This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. nih.gov Several methods are employed:
Internal Validation : This technique assesses the robustness of the model using the initial dataset. The most common method is leave-one-out (LOO) cross-validation , where the model is repeatedly built leaving one compound out at a time and then predicting the activity of that compound. The resulting cross-validated correlation coefficient (Q² or q²) is a key metric; a high value (e.g., >0.5) indicates good internal predictivity. scielo.br Leave-N-out (LNO) cross-validation is an even more stringent test of model robustness. scielo.br A small difference between the conventional correlation coefficient (R²) and Q² (e.g., <0.3) suggests the model is not overfitted. hufocw.org
External Validation : This is considered the most crucial test of a model's predictive ability. nih.govnih.gov The dataset is split into a training set (used to build the model) and a test set (which is not used in model development). The model's ability to predict the activities of the compounds in the test set is then evaluated. scielo.br Key statistics include the correlation coefficient of external validation (Q²_ext) and the root mean square error of prediction (RMSEP). scielo.br
Y-Randomization (Response Scrambling) : This test confirms that the model is not based on a chance correlation. The biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is developed with the original descriptor matrix. This process is repeated multiple times. A valid model should result in very low R² and Q² values for the scrambled data, demonstrating that the original correlation was not fortuitous. scielo.br
Predictive Power and Applicability Domain of Models
The development of robust Quantitative Structure-Activity Relationship (QSAR) models is a critical step in the efficient discovery of novel and potent inhibitors of soluble epoxide hydrolase (sEH). For analogs of this compound, these computational models are designed to correlate structural or physicochemical properties of the molecules with their biological activity. The ultimate utility of such models hinges on two key factors: their predictive power and a well-defined applicability domain.
The predictive power of a QSAR model refers to its ability to accurately forecast the activity of compounds not used in its development. This is a crucial validation step, as a model with high internal correlation but poor external predictivity is of little practical use for virtual screening or lead optimization. The predictive capacity is typically assessed using a variety of statistical metrics derived from both internal and external validation procedures.
A significant QSAR study on a large dataset of 348 urea-like compounds, which includes structures analogous to this compound, provides insight into the predictive power of models for this class of sEH inhibitors. nih.goviup.edu In this research, quantitative models were developed using multiple linear regression (MLR) and computational neural networks (CNNs), with the latter often providing superior non-linear models. nih.gov The models were built using a training set of compounds and subsequently validated using cross-validation and an external prediction set.
For the inhibition of the human sEH enzyme, a non-linear, five-descriptor model demonstrated notable predictive ability. The statistical parameters for this model are summarized in the table below. nih.gov
| Validation Set | Number of Compounds | r² (Coefficient of Determination) | RMSE (Root Mean Square Error, log units of IC₅₀ [µM]) |
| Training Set | 150 | 0.66 | 0.616 |
| Cross-Validation Set | 17 | 0.61 | 0.674 |
| Prediction Set | 19 | 0.33 | 0.914 |
The coefficient of determination (r²) indicates the proportion of the variance in the biological activity that is predictable from the descriptors. While the model performed reasonably well on the training and cross-validation sets (r² of 0.66 and 0.61, respectively), the lower r² for the external prediction set (0.33) suggests that the model's predictive power for structurally diverse compounds may be limited. nih.gov The Root Mean Square Error (RMSE) provides a measure of the average magnitude of the prediction errors. nih.gov
The applicability domain (AD) of a QSAR model is a fundamental concept that defines the chemical space in which the model can make reliable predictions. researchgate.net It is a direct consequence of the fact that QSAR models are derived from a finite set of training compounds and, therefore, cannot be expected to provide accurate predictions for all possible chemical structures. researchgate.net The Organization for Economic Co-operation and Development (OECD) has established the definition of an AD as a mandatory principle for the validation of QSAR models for regulatory purposes.
The AD is determined by the range of the descriptors used to build the model. researchgate.net For the urea-like compounds, the descriptors encoded topological, geometrical, electronic, and polar surface features. nih.gov The applicability domain of the model would therefore be defined by the minimum and maximum values of these specific descriptors in the training set. A new compound would be considered within the AD if its descriptor values fall within these established ranges. Predictions for compounds that lie outside of this domain are considered extrapolations and are associated with a higher degree of uncertainty.
Several methods can be used to define the AD more formally, including:
Descriptor Range-Based Methods: This is the simplest approach, defining the AD as a hyper-rectangle bounded by the minimum and maximum values of each descriptor in the training set. researchgate.net
Distance-Based Methods: These methods assess the similarity of a new compound to the compounds in the training set, often using distance metrics like the Euclidean or Tanimoto distance in the descriptor space. variational.ai
Leverage Approach: This statistical method uses the hat matrix diagonal to identify compounds in the training set that are influential on the model's parameters. The leverage of a new compound can then be calculated to determine if it falls within the AD.
While the precise boundaries of the applicability domain for the specific QSAR models of urea-based sEH inhibitors are not always explicitly published, it is a critical consideration for their practical application. Any use of these models for predicting the activity of new analogs of this compound would require a careful assessment to ensure the query compounds fall within the model's domain of reliability.
Computational and Theoretical Investigations of 1 Cyclohexyl 3 2 Phenylethyl Urea
Molecular Docking Studies with Known Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. While specific molecular docking studies on 1-Cyclohexyl-3-(2-phenylethyl)urea are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on analogous urea-containing compounds. aip.orgnih.govresearchgate.netnih.govresearchgate.net
Identification of Putative Binding Pockets
The initial step in a molecular docking study involves the identification of a putative binding pocket on the target protein. This is often the active site of an enzyme or a pocket known to be involved in protein-protein interactions. For urea (B33335) derivatives, studies have identified binding pockets in various enzymes. For instance, in studies involving novel urea derivatives as antimicrobial agents, the binding pocket of Acinetobacter baumannii Penicillin-Binding Protein 1a (PBP1a) was explored. nih.govresearchgate.net Similarly, for urea compounds designed as enzyme inhibitors, the catalytic sites of human lysosomal acid α-glucosidase (HLAG) and pancreatic α-amylase (HPA) have been the focus. nih.gov The identification of these pockets is achieved through analysis of the protein's crystal structure, often with a known ligand bound, or by using computational algorithms that predict cavities on the protein surface suitable for ligand binding.
Elucidation of Key Ligand-Receptor Interactions
Once a ligand is docked into a binding pocket, the key interactions that stabilize the complex are analyzed. These interactions are crucial for the ligand's affinity and specificity. For urea derivatives, hydrogen bonding is a predominant interaction, facilitated by the urea moiety's ability to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). nih.govresearchgate.netnih.gov For example, in the active site of A. baumannii PBP1a, urea derivatives have been shown to form hydrogen bonds with amino acid residues such as SER487 and THR670. nih.gov Hydrophobic interactions also play a significant role, particularly for a molecule like this compound, which possesses a cyclohexyl and a phenylethyl group. These nonpolar moieties can engage in van der Waals interactions with hydrophobic residues within the binding pocket, further stabilizing the ligand-receptor complex.
Virtual Screening Approaches for Target Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govbiorxiv.orgnih.govmdpi.comals-journal.com This approach can be used to identify potential biological targets for a given compound, such as this compound. The process involves docking the compound of interest against a panel of known drug targets. The binding energies and interaction patterns are then analyzed to prioritize potential targets for further experimental validation. For instance, a library of compounds can be screened against the active sites of various enzymes like urease or kinases to identify potential inhibitors. nih.govnih.gov The top-scoring hits from the virtual screen are then selected for in vitro testing to confirm their biological activity. While no specific virtual screening studies for identifying targets of this compound are reported, this methodology represents a powerful tool for elucidating its pharmacological profile.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and the dynamic behavior of ligand-target complexes.
Conformational Landscapes and Flexibility of this compound
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. N-substituted ureas can exist in different conformations, primarily defined by the rotational isomers around the C-N bonds of the urea group. nih.govresearchgate.net Studies on N-alkyl-N'-aryl ureas have shown that these molecules can adopt both trans-trans and cis-trans conformations. nih.gov The relative stability of these conformers is influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding. nih.gov
For this compound, the bulky cyclohexyl and phenylethyl groups would significantly influence its conformational preferences. The flexibility of the ethyl linker allows the phenyl ring to adopt various orientations relative to the rest of the molecule. Computational methods like Well-Tempered Metadynamics can be employed to explore the conformational free-energy landscape of such molecules, identifying the most stable low-energy conformations. nih.gov Understanding the accessible conformations is critical for rationalizing its potential interactions with biological targets.
Table 1: Possible Conformations of N,N'-Disubstituted Ureas
| Conformation | Description |
| trans-trans | Both substituents are on opposite sides of the C-N bonds relative to the carbonyl group. |
| cis-trans | One substituent is on the same side and the other is on the opposite side of the C-N bond relative to the carbonyl group. |
| cis-cis | Both substituents are on the same side of the C-N bonds relative to the carbonyl group (generally less stable due to steric hindrance). |
Dynamic Behavior of Ligand-Target Complexes
Water Molecule Dynamics in Binding Sites
While specific studies on the water molecule dynamics within the binding sites of this compound are not available in the public domain, general principles from molecular dynamics (MD) simulations of similar urea derivatives in aqueous solutions can be extrapolated. MD simulations are powerful tools to understand the role of water in molecular recognition and binding.
For a molecule like this compound, which possesses both hydrophobic (cyclohexyl and phenylethyl groups) and hydrophilic (urea moiety) regions, the behavior of water molecules at a potential binding site is critical. It is hypothesized that upon binding to a biological target, such as an enzyme or receptor, significant changes in the dynamics of surrounding water molecules would occur.
Key Postulated Observations from a Hypothetical MD Simulation:
Displacement of Water Molecules: The bulky hydrophobic cyclohexyl and phenylethyl groups would likely displace ordered water molecules from the binding pocket of a target protein, leading to a favorable entropic contribution to the binding affinity.
Formation of Water-Mediated Hydrogen Bonds: The urea moiety, with its hydrogen bond donor and acceptor capabilities, could form stable, water-mediated hydrogen bonds with the protein. These bridging water molecules can be crucial for stabilizing the ligand-protein complex.
Residence Time of Water Molecules: Analysis of the residence time of water molecules at specific locations within the binding site before and after ligand binding would likely reveal that some water molecules become highly structured and act as an integral part of the complex, while others are expelled.
A hypothetical study might involve simulating the compound in a solvated binding pocket of a relevant biological target. The analysis would focus on the number, position, and dynamics (e.g., residence time, diffusion coefficient) of water molecules.
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed understanding of the intrinsic properties of this compound, independent of its environment. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics.
Electronic Structure Properties (e.g., frontier orbitals, charge distribution)
The electronic structure of this compound dictates its reactivity and intermolecular interactions. Key properties that can be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the urea group, while the LUMO would likely be distributed over the entire molecule, with significant contributions from the carbonyl group of the urea moiety. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atom of the carbonyl group, indicating its role as a hydrogen bond acceptor. Positive potential (blue) would be expected around the N-H protons of the urea group, highlighting their function as hydrogen bond donors.
Mulliken and Natural Population Analysis (NPA): These analyses provide quantitative values for the partial charges on each atom. This data is essential for understanding the electrostatic interactions the molecule can engage in.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These are illustrative values for a similar molecule and not experimental data for this compound.
Prediction of Spectroscopic Properties Relevant to Research Characterization
Quantum chemical calculations can predict spectroscopic data, which is invaluable for the experimental characterization of a newly synthesized compound like this compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. The calculated spectrum would be expected to show characteristic peaks for the N-H stretching vibrations (around 3300-3400 cm⁻¹), the C=O stretching vibration of the urea group (around 1630-1680 cm⁻¹), and C-H stretching vibrations of the cyclohexyl and phenyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be predicted. These predictions, when compared with experimental data, can confirm the molecular structure. For instance, the chemical shifts of the protons on the cyclohexyl ring would be distinct from those on the phenylethyl group.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3350 |
| C=O Stretch (Urea) | 1650 |
| Aromatic C-H Stretch | 3050 |
| Aliphatic C-H Stretch | 2930 |
Note: These are illustrative values and not experimental data.
Reaction Mechanism Elucidation for Synthesis or Biotransformation
Quantum chemical calculations can be employed to study the reaction mechanisms involved in the synthesis or metabolic transformation of this compound. A common synthetic route for such disubstituted ureas involves the reaction of an isocyanate with an amine.
For the synthesis of this compound, one plausible pathway is the reaction of cyclohexyl isocyanate with 2-phenylethylamine. Computational studies could model the transition state of this reaction, providing insights into the reaction kinetics and the factors influencing the yield. nih.gov
Similarly, the potential biotransformation of this compound in the body, for example, through hydroxylation of the phenyl or cyclohexyl ring by cytochrome P450 enzymes, could be investigated. By calculating the activation energies for hydrogen abstraction from different positions on the molecule, the most likely sites of metabolism can be predicted.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity.
Generation of Common Feature Pharmacophores
If a series of compounds structurally related to this compound were found to be active against a particular biological target, a common feature pharmacophore model could be generated. figshare.comnih.gov This model would represent the 3D arrangement of essential features shared by the active molecules.
For this compound, a hypothetical pharmacophore model would likely include:
A Hydrogen Bond Donor: Corresponding to one or both of the N-H groups of the urea moiety.
A Hydrogen Bond Acceptor: Represented by the carbonyl oxygen of the urea group.
A Hydrophobic Feature: Corresponding to the cyclohexyl ring.
An Aromatic Ring Feature: Represented by the phenyl group.
The distances and angles between these features would be precisely defined in the model. This pharmacophore model could then be used as a 3D query to screen large compound libraries to identify novel molecules with the potential for similar biological activity.
Development of Pharmacophore-Based Virtual Screening Filters
Pharmacophore modeling is a fundamental technique in computational drug design that distills the essential three-dimensional arrangement of steric and electronic features a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, which can be used as a 3D query or "filter" to rapidly search virtual databases for novel, structurally diverse compounds that are likely to be active.
For this compound, a pharmacophore model would be constructed based on its distinct chemical features. The development of such a model, while not specifically documented in the literature for this exact molecule, would follow established principles. The process begins with identifying the key functional groups and their spatial relationships. The urea core is a critical element, providing both hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) capabilities. The cyclohexyl and phenyl rings contribute significant hydrophobic (HY) and aromatic (AR) character, respectively, which are often crucial for anchoring a ligand within a protein's binding pocket.
A hypothetical pharmacophore model for this compound would likely include the features detailed in the table below. This model serves as a virtual screening filter, where compounds from a database are evaluated based on their ability to match these features in 3D space. Molecules that successfully map onto the pharmacophore are prioritized for further investigation.
| Pharmacophoric Feature | Molecular Moiety | Description | 3D Constraint (Hypothetical) |
|---|---|---|---|
| Hydrogen Bond Donor (HBD) | Urea N-H groups | Donates a hydrogen atom to form a hydrogen bond with an acceptor group on the target protein. | Vector pointing away from the N-H bond. |
| Hydrogen Bond Acceptor (HBA) | Urea Carbonyl Oxygen | Accepts a hydrogen atom to form a hydrogen bond with a donor group on the target protein. | Vector aligned with the C=O bond axis. |
| Hydrophobic/Aromatic (HY/AR) | Phenyl Ring | Engages in non-polar or π-stacking interactions within a hydrophobic pocket of the target. | Centroid located at the center of the ring. |
| Hydrophobic (HY) | Cyclohexyl Ring | Occupies a non-polar cavity in the binding site, contributing to binding affinity through van der Waals forces. | Centroid located at the center of the ring. |
Ligand Similarity and Diversity Analyses
Ligand-based computational methods leverage the principle that molecules with similar structures are likely to have similar biological activities. Ligand similarity and diversity analyses are two complementary approaches that use a known active compound, such as this compound, as a reference to explore the surrounding chemical space.
Ligand Similarity Analysis aims to identify analogues that share a high degree of structural resemblance to the lead compound. This is often used for "scaffold hopping" or finding related compounds that might have improved properties. The similarity is quantified computationally by comparing molecular fingerprints—bit strings that encode structural features—and calculating a similarity index, such as the Tanimoto coefficient. A Tanimoto score ranges from 0 (no similarity) to 1 (identical).
For instance, a similarity search starting with this compound could identify analogues where minor modifications have been made. The table below presents a hypothetical similarity analysis for a set of related compounds, illustrating how small structural changes affect the calculated similarity score.
| Compound Name | Structural Modification vs. Reference | Hypothetical Tanimoto Similarity |
|---|---|---|
| This compound | Reference Compound | 1.00 |
| 1-Cyclopentyl-3-(2-phenylethyl)urea | Cyclohexyl → Cyclopentyl | 0.92 |
| 1-Cyclohexyl-3-(2-(4-chlorophenyl)ethyl)urea | Phenyl → 4-Chlorophenyl | 0.88 |
| 1-Cyclohexyl-3-(3-phenylpropyl)urea | Ethyl linker → Propyl linker | 0.85 |
| 1-Phenyl-3-(2-phenylethyl)urea | Cyclohexyl → Phenyl | 0.79 |
Ligand Diversity Analysis , conversely, is used to ensure that a selected set of compounds covers a broad range of chemical structures. When building a library of analogues based on the this compound scaffold, diversity analysis helps in selecting a representative subset of molecules that explores different substituent patterns and conformational spaces. This prevents redundancy and increases the chances of discovering novel structure-activity relationships (SAR). The analysis involves selecting compounds that are dissimilar from one another, often by applying a dissimilarity threshold to the Tanimoto coefficient or by using clustering algorithms to group similar compounds and then selecting one representative from each cluster. This ensures a comprehensive exploration of the chemical space around the lead scaffold.
Advanced Analytical and Characterization Methodologies in Research on 1 Cyclohexyl 3 2 Phenylethyl Urea
Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives
Advanced NMR Spectroscopy (2D techniques, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic compounds. While standard one-dimensional (1D) NMR provides initial structural information, advanced techniques offer deeper insights.
Two-Dimensional (2D) NMR Spectroscopy: In the study of 1-Cyclohexyl-3-(2-phenylethyl)urea and its derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign proton (¹H) and carbon-¹³ (¹³C) signals. These experiments reveal correlations between neighboring protons (COSY) and between protons and directly attached or long-range coupled carbons (HSQC and HMBC, respectively). This is particularly useful in complex metabolite structures where signal overlap is common.
Solid-State NMR (ssNMR): The conformational preferences of urea (B33335) derivatives can be significantly influenced by their solid-state packing. nih.gov Solid-state NMR is a key technique for studying the structure and dynamics of these molecules in their crystalline or amorphous solid forms. researchgate.netnih.govresearchgate.netrsc.org By analyzing the chemical shifts and relaxation times in the solid state, researchers can gain insights into intermolecular interactions, such as hydrogen bonding, and the conformational state of the cyclohexyl and phenylethyl moieties. nih.govresearchgate.net For instance, ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR studies on related urea inclusion compounds have revealed significant chemical shift changes of up to 5 ppm compared to the solution state, which is attributed to conformational changes of the guest molecules within the host lattice. researchgate.net
A hypothetical ¹³C CP/MAS NMR data comparison for this compound in different states is presented below to illustrate the potential insights gained from solid-state NMR.
| Carbon Atom | Hypothetical Chemical Shift (Solution, ppm) | Hypothetical Chemical Shift (Solid, ppm) | Inferred Conformational Information |
| C=O (Urea) | 158.5 | 162.0 | Change in hydrogen bonding environment |
| CH (Cyclohexyl) | 50.2 | 52.8 | Altered orientation of the cyclohexyl ring |
| CH₂ (Phenylethyl) | 41.5 | 40.8 | Minimal change in the ethyl linker conformation |
| Aromatic C (ipso) | 139.0 | 138.5 | Subtle changes in phenyl ring packing |
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the identification of metabolites of this compound. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for analyzing complex biological samples.
The general workflow for metabolite identification using LC-HRMS involves:
Incubation of the parent compound with a biological matrix, such as human liver microsomes, to generate metabolites. nih.gov
Separation of the metabolites from the parent compound and other matrix components using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). nih.gov
Detection and fragmentation of the eluted compounds using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
The accurate mass of the molecular ion is used to propose possible elemental compositions.
Tandem mass spectrometry (MS/MS) experiments are performed to fragment the molecular ions, and the resulting fragmentation patterns are used to elucidate the structure of the metabolites. nih.gov
Common metabolic transformations for a compound like this compound could include hydroxylation of the cyclohexyl or phenyl rings, oxidation of the ethyl linker, and N-dealkylation. HRMS can readily distinguish these modifications based on the precise mass shifts they produce.
For example, a monohydroxylated metabolite would exhibit a mass increase of 15.9949 Da (the mass of an oxygen atom) compared to the parent compound. The location of the hydroxylation can often be inferred from the MS/MS fragmentation pattern.
| Proposed Metabolite | Molecular Formula | Exact Mass [M+H]⁺ | Mass Shift (Da) |
| This compound | C₁₅H₂₃N₂O⁺ | 247.1805 | - |
| Hydroxylated Metabolite | C₁₅H₂₃N₂O₂⁺ | 263.1754 | +15.9949 |
| Dihydroxylated Metabolite | C₁₅H₂₃N₂O₃⁺ | 279.1703 | +31.9898 |
| N-dealkylated Metabolite (loss of cyclohexyl) | C₉H₁₃N₂O⁺ | 165.1022 | -82.0783 |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands for the N-H stretching vibrations (around 3300 cm⁻¹), C=O stretching of the urea group (around 1630 cm⁻¹), and aromatic C-H and C=C stretching vibrations would be prominent. The position and shape of the N-H and C=O bands are particularly sensitive to hydrogen bonding, making FT-IR a useful tool for studying intermolecular interactions in the solid state.
Raman Spectroscopy: Raman spectroscopy can provide complementary information, especially for the non-polar parts of the molecule. The vibrations of the cyclohexyl and phenyl rings are often more intense in the Raman spectrum. Conformational changes in these parts of the molecule upon binding or in different crystalline forms can be monitored by shifts in the Raman bands.
Recent studies on urea derivatives have utilized a combination of IR, NMR, and computational methods to investigate conformational preferences. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |
| N-H Stretch | 3300 - 3400 | Hydrogen bonding status of urea NH groups |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl ring integrity |
| Aliphatic C-H Stretch | 2850 - 2960 | Cyclohexyl and ethyl group integrity |
| C=O Stretch (Amide I) | 1620 - 1680 | Urea carbonyl environment and hydrogen bonding |
| N-H Bend (Amide II) | 1510 - 1570 | Coupled with C-N stretching |
| Aromatic C=C Stretch | 1450 - 1600 | Phenyl ring vibrations |
Chromatographic Methods for Purity and Mixture Analysis in Research
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, and complex biological matrices.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the primary method for assessing the purity of this compound and for quantifying it in various samples. A typical reverse-phase HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
Method development would focus on optimizing the mobile phase composition, gradient elution profile, flow rate, and column temperature to achieve good resolution between the main compound and any impurities with a reasonable analysis time. Detection is commonly performed using a UV detector, set to a wavelength where the phenyl group exhibits strong absorbance (around 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be a valuable tool for the analysis of smaller, more volatile metabolites that may arise from its degradation or metabolism. For instance, if metabolism leads to the cleavage of the molecule, volatile fragments could be produced.
Furthermore, derivatization can be employed to increase the volatility of the parent compound or its non-volatile metabolites, allowing for their analysis by GC-MS. For example, silylation of hydroxyl groups or methylation of the urea nitrogens could make the molecule amenable to GC analysis. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a powerful technique for the analysis of volatile compounds in complex matrices. nih.gov
Chiral Chromatography for Enantiomeric Separation
The selection of an appropriate CSP is paramount for achieving enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds, including those containing urea functionalities and aromatic rings. For instance, columns like Chiralpak® and Chiralcel® have demonstrated broad applicability in separating stereoisomers. nih.govmdpi.com
The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best separation. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification. mdpi.com The development of a successful chiral separation method would involve screening various CSPs and mobile phase combinations to identify conditions that provide adequate resolution between the enantiomers of this compound.
X-ray Crystallography of this compound and Co-Crystals
X-ray crystallography is an indispensable tool for determining the precise three-dimensional structure of molecules and their complexes at atomic resolution. This technique provides invaluable insights into molecular conformation, intermolecular interactions, and the absolute configuration of chiral centers.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Although a crystal structure for this compound is not publicly available, the methodology for its determination would follow standard procedures for small organic molecules. A closely related compound, 1-cyclohexyl-3-(p-tolyl)urea, has been successfully characterized by single-crystal X-ray diffraction, providing a model for what could be expected for the title compound. researchgate.netwilliams.edu
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For 1-cyclohexyl-3-(p-tolyl)urea, the crystal structure revealed key conformational features, such as the chair conformation of the cyclohexane (B81311) ring and the relative orientation of the urea and phenyl groups. researchgate.net Similar detailed structural information, including bond lengths, bond angles, and torsion angles, would be obtainable for this compound, providing an unambiguous determination of its absolute structure.
Table 1: Illustrative Crystallographic Data for a Related Compound: 1-Cyclohexyl-3-(p-tolyl)urea researchgate.netwilliams.edu
| Parameter | Value |
| Chemical Formula | C₁₄H₂₀N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.6793 (11) |
| b (Å) | 9.0970 (7) |
| c (Å) | 11.4964 (10) |
| β (°) | 98.008 (8) |
| Volume (ų) | 1313.11 (19) |
| Z | 4 |
| Temperature (K) | 293 |
Note: This data is for a structurally similar compound and is presented for illustrative purposes.
Co-crystallization with Target Proteins for Binding Mode Elucidation
A significant area of research for urea-based compounds like this compound is their potential as enzyme inhibitors. X-ray crystallography of co-crystals, where the compound is crystallized with its protein target, is a powerful technique to visualize the binding interactions at the molecular level. Soluble epoxide hydrolase (sEH) is a notable target for which numerous urea-based inhibitors have been developed and structurally characterized. nih.govmedchemexpress.com
For example, studies on related inhibitors have detailed the hydrogen bonding network between the urea group and the sEH active site residues. The urea carbonyl oxygen typically accepts hydrogen bonds from two tyrosine residues, while one of the urea NH groups donates a hydrogen bond to an aspartate residue. nih.gov The elucidation of such binding modes through co-crystallography is instrumental in the rational design and optimization of more potent and selective inhibitors.
Table 2: Key Interacting Residues in the Active Site of Soluble Epoxide Hydrolase for Urea-Based Inhibitors
| Interacting Residue Type | Role in Binding |
| Tyrosine (e.g., Y381, Y465) | Hydrogen bond donor to the urea carbonyl oxygen |
| Aspartate (e.g., D333) | Hydrogen bond acceptor from a urea NH group |
| Hydrophobic Residues | Interact with the alkyl and aryl portions of the inhibitor |
Note: The specific residue numbers may vary depending on the species of sEH.
Future Research Directions and Conceptual Contributions for 1 Cyclohexyl 3 2 Phenylethyl Urea
Exploration of Novel Biological Targets for Urea-Based Scaffolds
The versatility of the urea (B33335) scaffold invites the exploration of new biological targets beyond its established roles. nih.govfrontiersin.org The discovery of novel applications for compounds like 1-Cyclohexyl-3-(2-phenylethyl)urea can be significantly advanced through modern screening and data analysis techniques.
Phenotypic Screening Approaches for Target Identification
Phenotypic screening has re-emerged as a potent strategy in drug discovery, identifying compounds based on their effects on cellular or organismal phenotypes without prior knowledge of a specific molecular target. technologynetworks.comwikipedia.org This approach is particularly valuable for discovering drugs with novel mechanisms of action. technologynetworks.com
In Vitro and In Vivo Models: Phenotypic screens can be conducted using a variety of models. In vitro methods often employ cell lines to observe changes in parameters like cell death or protein production. wikipedia.org The use of 3D organoids and spheroids provides more physiologically relevant models that mimic tissue architecture. technologynetworks.com For a more systemic view, in vivo screening in whole-organism models like zebrafish or C. elegans can provide insights into a compound's effects within a complete biological system. technologynetworks.comwikipedia.org
Target Deconvolution: A crucial step following a phenotypic screen is target deconvolution, which aims to identify the specific molecular target responsible for the observed phenotypic change. wikipedia.orgdrughunter.com This can be achieved through various methods, including chemical proteomics, where a modified version of the hit compound is used to "fish out" its protein target. drughunter.com
Integration of Omics Data for Mechanistic Insights
The integration of multiple "omics" data types—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the biological effects of a compound. nih.govnortheastern.edu This multi-omics approach can reveal the complex molecular and cellular mechanisms of action and help identify novel drug targets and biomarkers. nih.govmdpi.com
Comprehensive System Analysis: By combining different omics datasets, researchers can gain a more comprehensive understanding of how a compound like this compound affects a biological system. mdpi.com For example, integrating transcriptomics and proteomics can reveal correlations between gene expression and protein levels. mdpi.com
AI and Machine Learning: The complexity and volume of multi-omics data necessitate advanced computational tools for analysis. nih.gov Artificial intelligence (AI) and machine learning (ML) are increasingly used to identify hidden patterns, predict drug responses, and stratify patient populations. researchgate.net These technologies can accelerate drug discovery by making sense of large, complex datasets. researchgate.net
Development of Advanced Methodologies for Studying Compound Interactions
Understanding the precise nature of the interaction between a compound and its biological target is fundamental to drug development. reactionbiology.com A range of sophisticated biophysical techniques allows for the detailed characterization of these interactions.
Application of Biophysical Techniques (e.g., SPR, ITC, MST)
Several powerful biophysical methods are employed to measure the binding affinity, kinetics, and thermodynamics of compound-target interactions. nicoyalife.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on binding kinetics and affinity. xantec.comnih.gov It is a powerful tool for hit identification and lead characterization, capable of measuring a wide range of interaction affinities. reactionbiology.comxantec.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry. reactionbiology.comnicoyalife.com
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. nicoyalife.comnih.gov This technique can determine binding affinity in solution and requires only a small amount of sample. sygnaturediscovery.com
Table 1: Comparison of Biophysical Techniques
| Technique | Principle | Key Parameters Measured | Throughput | Sample Requirements |
| Surface Plasmon Resonance (SPR) | Optical measurement of mass changes on a sensor surface. reactionbiology.com | KD, kon, koff reactionbiology.com | Medium to High reactionbiology.com | Purified target and analyte. reactionbiology.com |
| Isothermal Titration Calorimetry (ITC) | Measures heat change during binding. reactionbiology.com | KD, ΔH, Stoichiometry reactionbiology.com | Low reactionbiology.com | Purified target and analyte. reactionbiology.com |
| Microscale Thermophoresis (MST) | Measures changes in molecular movement in a temperature gradient. nicoyalife.com | KD sygnaturediscovery.com | High sygnaturediscovery.com | Fluorescently labeled or intrinsically fluorescent target. nicoyalife.com |
Microfluidics and High-Throughput Screening Innovations
Microfluidics technology has revolutionized high-throughput screening (HTS) by enabling the rapid analysis of thousands of compounds in minute volumes. frontiersin.orgmdpi.com
Droplet Microfluidics: This technology encapsulates individual reactions in tiny droplets, allowing for massive parallel screening with minimal sample consumption. frontiersin.org It offers versatility in manipulating droplets for various assays. frontiersin.org
Organ-on-a-Chip: These microfluidic devices contain human-derived cells to mimic the physiological functions of human organs, providing a more accurate platform for assessing drug efficacy and toxicity early in the discovery process. nih.gov
Conceptual Contributions to Chemical Biology and Drug Discovery Principles
The urea scaffold has made significant conceptual contributions to the fields of chemical biology and drug discovery. nih.govexlibrisgroup.com Its inherent properties make it a "privileged scaffold" in medicinal chemistry. frontiersin.org
Hydrogen Bonding and Target Interaction: The defining feature of the urea moiety is its ability to act as both a hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with biological targets. nih.govresearchgate.net This property is crucial for modulating drug potency and selectivity. nih.gov
Scaffold for Multitarget Agents: The structural versatility of urea derivatives makes them ideal scaffolds for designing multitarget drugs, which can be particularly effective in complex diseases like cancer. nih.govnih.gov For instance, aryl urea scaffolds have been explored for their potential to simultaneously inhibit multiple targets involved in tumor progression and immune evasion. nih.gov
Foundation for Bioorthogonal Chemistry: Recent innovations have utilized urea bond formation in living cells through bioorthogonal chemistry. nih.gov This involves engineering nanoparticles that can synthesize a urea-containing drug like Sorafenib (B1663141) directly within cancer cells, opening new avenues for targeted therapy. nih.gov
Role in Prebiotic Chemistry: From a fundamental perspective, urea is considered a key molecule in prebiotic chemistry, potentially acting as a precursor for the building blocks of life, such as nucleobases. researchgate.net
Rational Design of Selectivity Modulators
The design of selective modulators targeting specific biological receptors or enzymes is a cornerstone of modern drug discovery. For this compound, structure-activity relationship (SAR) studies of analogous compounds provide a roadmap for rationally designing derivatives with enhanced selectivity and potency.
Systematic modifications of the core structure can elucidate the roles of the cyclohexyl and phenylethyl groups in target binding. For instance, in studies of 1-cycloalkyl-3-phenyl disubstituted ureas as anti-tuberculosis agents, a bulky cycloalkyl group was found to be crucial for activity. nih.gov Replacing a more rigid adamantyl group with a cyclohexyl or cyclopentyl substituent led to a significant decrease in inhibitory activity. nih.gov This suggests that the size and conformation of the cycloaliphatic ring are critical determinants of biological effect.
Conversely, in the context of soluble epoxide hydrolase (sEH) inhibitors, the substitution pattern on the aryl ring and the nature of the other substituent play a key role. Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors demonstrated that replacing a cyclohexyl ring with a phenyl ring resulted in an 11-fold decrease in potency against the human enzyme, a change attributed to differences in hydrophobicity. nih.gov
These findings underscore the importance of a systematic approach to modifying the this compound scaffold. Future rational design strategies should explore:
Cyclohexyl Ring Modifications: Introducing substituents on the cyclohexyl ring or altering its stereochemistry could modulate binding affinity and selectivity.
Phenylethyl Moiety Alterations: The length of the ethyl linker and the substitution pattern on the phenyl ring are key areas for modification. Introducing electron-donating or electron-withdrawing groups on the phenyl ring can influence electronic properties and potential π-π stacking interactions with target proteins.
Urea Linker Bioisosteres: Replacing the urea moiety with bioisosteric groups such as thiourea, guanidine, or other hydrogen-bonding scaffolds could lead to compounds with altered pharmacokinetic profiles and target interactions.
A clear SAR has emerged from studies on similar urea-based inhibitors, indicating a preference for bulky aliphatic ring systems at one position and an aryl ring at the other for certain biological activities. nih.gov
Table 1: Structure-Activity Relationship Insights from Analogous Urea Compounds
| Structural Moiety | Observation | Implication for this compound |
| Cycloalkyl Group | Bulky, hydrophobic groups like adamantyl are preferred for some anti-tubercular activities over cyclohexyl. nih.gov | The size and lipophilicity of the cyclohexyl group are critical and could be optimized. |
| Aryl Group | Replacement of a phenyl ring with a cyclohexyl group can significantly impact potency, highlighting the role of hydrophobicity. nih.gov | The phenylethyl group likely contributes significantly to binding, and its properties should be finely tuned. |
| Substitution on Aryl Ring | Substitutions at the meta and/or para positions of the phenyl ring are generally well-tolerated in some series of urea derivatives. nih.gov | The phenyl ring of the phenylethyl moiety is a prime location for introducing substituents to modulate activity and selectivity. |
Understanding Ligand Efficacy and Bias
Ligand efficacy refers to the ability of a ligand to activate a receptor upon binding, while biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. While specific data on the ligand efficacy and bias of this compound is not currently available, this is a critical area for future investigation.
The urea functionality is capable of forming multiple stable hydrogen bonds with protein and receptor targets, which is fundamental to its role in drug action. nih.gov The specific conformation adopted by the this compound molecule upon binding to a target will dictate the nature and strength of these interactions, thereby influencing its efficacy.
Future research should aim to:
Identify Biological Targets: The first step is to identify the specific receptors or enzymes with which this compound interacts.
Characterize Binding Modes: Computational modeling, such as molecular docking and dynamics simulations, can predict how the compound binds to its target and which residues are involved in the interaction.
Functional Assays: A battery of in vitro functional assays is necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist, and to probe for any signaling bias.
By systematically altering the structure of this compound and observing the effects on downstream signaling pathways, researchers can begin to understand the structural determinants of efficacy and bias for this chemical class.
Advancements in Urea Chemistry for Medicinal Applications
The synthesis of urea derivatives is a well-established field in medicinal chemistry, yet advancements continue to be made to improve efficiency, safety, and the diversity of accessible compounds. nih.gov The urea moiety is a privileged structure in drug discovery due to its ability to engage in key hydrogen bonding interactions with biological targets. nih.gov
Traditionally, the synthesis of ureas involves the reaction of an amine with an isocyanate. nih.gov This facile chemistry allows for the rapid generation of compound libraries for screening purposes. nih.gov However, concerns over the toxicity of reagents like phosgene (B1210022), used to prepare isocyanates, have driven the development of newer, safer synthetic methodologies.
Recent advancements relevant to the future synthesis of this compound analogs include:
One-Pot Procedures: The development of one-pot reactions to generate ureas from readily available starting materials streamlines the synthetic process and reduces waste.
Catalytic Methods: The use of catalysts for urea synthesis can improve reaction rates and yields, and allow for milder reaction conditions.
Solid-Phase Synthesis: The adaptation of urea synthesis to solid-phase techniques can facilitate the purification of products and is amenable to high-throughput synthesis for the creation of large compound libraries.
These advanced synthetic methods will be instrumental in exploring the chemical space around this compound, enabling the efficient production of a diverse range of derivatives for biological evaluation. This will accelerate the process of identifying compounds with improved potency, selectivity, and drug-like properties.
Q & A
Q. What are the recommended synthetic routes for 1-Cyclohexyl-3-(2-phenylethyl)urea, and how can reaction efficiency be optimized?
A common approach involves coupling cyclohexylamine with 2-phenylethyl isocyanate under anhydrous conditions. For optimization, employ Design of Experiments (DoE) to evaluate variables like temperature (e.g., −50°C to room temperature), solvent polarity (e.g., cumene vs. dichloromethane), and stoichiometric ratios . Catalytic methods using organolithium reagents (e.g., n-BuLi) or base catalysts (e.g., Et₃N) can enhance yield, as demonstrated in analogous urea syntheses . Purification via flash chromatography (SiO₂, gradients of petrol/EtOAc) or recrystallization is critical to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyl CH₂ groups at δ ~1.2–1.8 ppm, aromatic protons at δ ~7.2–7.4 ppm) .
- HPLC-MS : For purity assessment and molecular weight verification (expected [M+H]⁺ ~275.3 g/mol) .
- FT-IR : Urea carbonyl stretching vibrations (~1640–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
Q. How can researchers validate the purity of synthesized this compound?
Combine orthogonal methods:
- Melting Point Analysis : Compare with literature values (if available).
- Elemental Analysis (EA) : Verify C, H, N, O content against theoretical values .
- Chiral HPLC : For enantiopurity assessment, if applicable (e.g., using Chiralpak columns) .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for urea derivatives like this compound?
- Dose-Response Studies : Test across a wide concentration range to identify non-linear effects .
- Structural Analogues : Synthesize derivatives (e.g., varying cyclohexyl/phenylethyl groups) to isolate pharmacophore contributions .
- Meta-Analysis : Compare datasets across studies using tools like RevMan to resolve discrepancies in IC₅₀ values .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Density Functional Theory (DFT) : Calculate transition-state energies for urea bond formation or cleavage .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar vs. non-polar solvents) .
- COMSOL Multiphysics : Model diffusion-limited processes in multi-phase reactions .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in urea-based compounds?
Q. How can interdisciplinary approaches enhance applications of this compound in materials science?
- Supramolecular Chemistry : Investigate hydrogen-bonding networks for gelation or crystal engineering .
- Polymer Hybrids : Incorporate urea moieties into polyurethanes for tunable mechanical properties .
- Membrane Technology : Test urea derivatives as selective carriers in separation membranes .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
- Standardized Protocols : Document reaction conditions (e.g., inert atmosphere, drying times) in detail .
- Interlaboratory Validation : Share samples with collaborating labs to cross-validate spectral data and bioassays .
- Open-Source Data : Deposit synthetic procedures in platforms like PubChem or Zenodo .
Q. How should researchers handle stability issues with this compound during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at −20°C .
- Stability-Indicating Assays : Monitor degradation via HPLC at timed intervals .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | HPLC-MS | 275.3 g/mol | |
| Solubility in DMSO | Gravimetric Analysis | >50 mg/mL | |
| Melting Point | DSC | 120–125°C (decomposes) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
